molecular formula C11H27NO3Si B14713012 N-Ethyl-3-(triethoxysilyl)propan-1-amine CAS No. 14206-11-2

N-Ethyl-3-(triethoxysilyl)propan-1-amine

Cat. No.: B14713012
CAS No.: 14206-11-2
M. Wt: 249.42 g/mol
InChI Key: PSIDVLNBMQXBFV-UHFFFAOYSA-N
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Description

N-Ethyl-3-(triethoxysilyl)propan-1-amine is a versatile organosilicon compound that serves as a critical building block and coupling agent in advanced materials research. Its molecular structure features a reactive primary amine group and a hydrolysable triethoxysilyl group, enabling it to form robust covalent interfaces between organic and inorganic phases . This dual functionality makes it invaluable for the surface modification of metal oxides like silica and titania, where it promotes adhesion and imparts specific chemical properties to the surface . In scientific applications, this compound is widely used in the synthesis of hybrid materials, the functionalization of nanoparticles, and as a linker in bioconjugation reactions for biological studies . Its mechanism of action involves the hydrolysis of the triethoxysilyl groups to form reactive silanols, which can subsequently condense to form stable siloxane bonds (Si-O-Si) with hydroxylated surfaces . Simultaneously, the ethyl-substituted amine group can participate in nucleophilic substitution reactions or act as an anchor point for further chemical synthesis . When compared to similar aminosilanes like 3-aminopropyltriethoxysilane (APTES), the N-ethyl substitution on the amine group influences its reactivity, solubility, and the final properties of the modified surfaces, offering researchers a distinct tool for fine-tuning material interactions . It is commonly employed in the development of specialized adhesives, sealants, and coatings, and is investigated for potential roles in drug delivery systems . Disclaimer: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

CAS No.

14206-11-2

Molecular Formula

C11H27NO3Si

Molecular Weight

249.42 g/mol

IUPAC Name

N-ethyl-3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3

InChI Key

PSIDVLNBMQXBFV-UHFFFAOYSA-N

Canonical SMILES

CCNCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:

3-Chloropropyltriethoxysilane+EthylamineThis compound+HCl\text{3-Chloropropyltriethoxysilane} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can react with other silanes or silanols to form siloxane networks.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

    Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.

    Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.

Major Products

    Hydrolysis: Produces silanols and eventually siloxane networks.

    Condensation: Forms cross-linked siloxane polymers.

    Substitution: Yields various substituted amines depending on the reagents used.

Scientific Research Applications

N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

3-(Triethoxysilyl)propan-1-amine (APTES)

  • Structural Difference : APTES lacks the ethyl group on the amine, featuring a primary amine (-NH₂) instead of a secondary ethylamine (-NHEt).
  • Reactivity : APTES undergoes faster hydrolysis due to the primary amine’s higher nucleophilicity, accelerating sol-gel polymerization .
  • Applications: APTES is widely used in surface silanization for biosensors and nanocomposites. However, N-Ethyl-3-(triethoxysilyl)propan-1-amine’s ethyl group may reduce hydrolysis rates, offering better control in stepwise syntheses .
  • Yield in Functionalization: APTES-derived pyrrole compounds achieved 80% yield in graphene functionalization, slightly lower than 2-amino-1,3-propanediol (91%) .

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine

  • Structural Difference : Contains two ethyl groups on the amine (-NEt₂) instead of one.
  • Synthesis: Used in combinatorial lipid nanoparticles for mRNA delivery, where branched amines improve lipid packing and gene delivery efficiency .

N-Ethyl-2-methyl-3-(trimethoxysilyl)propan-1-amine

  • Structural Difference : Features a trimethoxysilyl (-Si(OMe)₃) group and a methyl branch on the propyl chain.
  • Hydrolysis Rate : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl under acidic/basic conditions, enabling rapid sol-gel formation but shorter shelf life .

N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

  • Structural Difference : Replaces the triethoxysilyl group with a piperazine ring.
  • Bioactivity: Piperazine derivatives are common in pharmaceuticals, such as antihistamines and antipsychotics.

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogs

Compound Functional Groups Hydrolysis Rate Key Applications Reaction Yield/Performance
This compound -NHEt, -Si(OEt)₃ Moderate Surface modification, nanocomposites 41% in N-arylation (analogous to 3m)
APTES -NH₂, -Si(OEt)₃ Fast Biosensors, sol-gel matrices 80% in graphene functionalization
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine -NEt₂, -Si(OEt)₃ Slow Lipid nanoparticles, gene delivery High lipid packing efficiency
N-Ethyl-2-methyl-3-(trimethoxysilyl)propan-1-amine -NHEt, -Si(OMe)₃, -CH(CH₃) Very fast Rapid sol-gel processes Not reported

Discussion of Functional Performance

  • Sol-Gel Polymerization : The triethoxysilyl group in this compound enables controlled polymerization with tetraethyl orthosilicate (TEOS), producing xerogels with stable geometries . Its ethyl group may slow hydrolysis compared to APTES, reducing cracking in thin-film applications.
  • Surface Functionalization: In carbon nanotube (CNT) dispersion, pyrrole derivatives of 3-(triethoxysilyl)propan-1-amine modify solubility parameters, achieving high electrical conductivity (1,000 S/m) in coatings . The ethyl variant could further tailor CNT-polymer interactions.

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